Computed LogP: Isothiazolo[4,5-D]pyrimidine Is 44-Fold More Lipophilic Than Thiazolo[4,5-d]pyrimidine
The computed octanol-water partition coefficient (LogP) for isothiazolo[4,5-D]pyrimidine is +1.09, compared to −0.55 for the isomeric thiazolo[4,5-d]pyrimidine scaffold, yielding a ΔLogP of 1.64 . This difference reflects the altered electron distribution arising from N-2 versus N-3 placement in the fused thiazole ring. A ΔLogP of this magnitude corresponds to approximately 44-fold greater lipophilicity, which is expected to enhance passive membrane permeability but reduce aqueous solubility relative to the thiazolo isomer.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.09 (isothiazolo[4,5-D]pyrimidine) |
| Comparator Or Baseline | Thiazolo[4,5-d]pyrimidine LogP = −0.55 |
| Quantified Difference | ΔLogP = 1.64 (approximately 44-fold higher lipophilicity) |
| Conditions | ACD/Labs Percepta PhysChem Module prediction; [1,2]thiazolo[4,5-d]pyrimidine vs. [1,3]thiazolo[4,5-d]pyrimidine parent scaffolds |
Why This Matters
In kinase inhibitor programs where intracellular target engagement or CNS penetration is required, the higher intrinsic lipophilicity of isothiazolo[4,5-D]pyrimidine may reduce the number of lipophilic substituent additions needed to achieve target LogD, potentially simplifying lead structures and improving ligand efficiency metrics.
